molecular formula C10H22N2 B13804502 Cyclopentanemethanamine, 2-amino-N,N-diethyl-

Cyclopentanemethanamine, 2-amino-N,N-diethyl-

Cat. No.: B13804502
M. Wt: 170.30 g/mol
InChI Key: BZHLKUHXZYWBQH-UHFFFAOYSA-N
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Description

Cyclopentanemethanamine, 2-amino-N,N-diethyl-(9CI) is a chemical compound with the molecular formula C6H16N2. It is a derivative of cyclopentane, featuring an amine group attached to the cyclopentane ring and two diethylamine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanemethanamine, 2-amino-N,N-diethyl-(9CI) typically involves the reaction of cyclopentanone with diethylamine in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanemethanamine, 2-amino-N,N-diethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted amines, nitroso compounds, and nitro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopentanemethanamine, 2-amino-N,N-diethyl-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanemethanamine, 2-amino-N,N-diethyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanemethanamine: Lacks the diethylamine groups, resulting in different chemical properties and reactivity.

    2-amino-N,N-diethylamine: Does not have the cyclopentane ring, leading to different structural and functional characteristics.

Uniqueness

Cyclopentanemethanamine, 2-amino-N,N-diethyl-(9CI) is unique due to the presence of both the cyclopentane ring and the diethylamine groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

2-(diethylaminomethyl)cyclopentan-1-amine

InChI

InChI=1S/C10H22N2/c1-3-12(4-2)8-9-6-5-7-10(9)11/h9-10H,3-8,11H2,1-2H3

InChI Key

BZHLKUHXZYWBQH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1CCCC1N

Origin of Product

United States

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